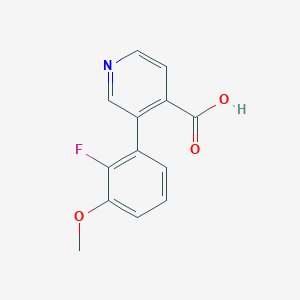

MFCD18317472

Description

Such compounds often exhibit unique electronic properties due to their aromatic systems and substituent patterns, which influence reactivity, solubility, and biological activity .

Key inferred characteristics of MFCD18317472 (assuming structural similarity to and ):

- Core structure: Likely a fused pyrrolo-triazine or pyrazole system with halogen substituents (e.g., Cl, Br).

- Molecular weight: Estimated between 180–250 g/mol, based on analogs like C₆H₃Cl₂N₃ (188.01 g/mol) and C₇H₅BrO₂ (201.02 g/mol) .

- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in related compounds with similar Log P and topological polar surface area (TPSA) values .

Propriétés

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-8(12(11)14)10-7-15-6-5-9(10)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQAOGJGTZBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687516 | |

| Record name | 3-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-54-6 | |

| Record name | 3-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317472 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a simple organic compound.

Functional Group Introduction: Specific functional groups are introduced into the starting material through reactions such as halogenation, nitration, or sulfonation.

Intermediate Formation: The intermediate compounds are formed through reactions like condensation, cyclization, or rearrangement.

Final Product Formation: The final step involves the conversion of the intermediate into this compound through reactions such as reduction, oxidation, or substitution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for monitoring and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18317472 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized compounds.

Applications De Recherche Scientifique

MFCD18317472 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

Biology: The compound is employed in biochemical assays, enzyme inhibition studies, and as a probe for studying biological pathways.

Medicine: this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of MFCD18317472 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Findings from Comparative Analysis:

Structural Diversity: CAS 918538-05-3: A dichloro-pyrrolotriazine derivative with high Cl atom count, contributing to elevated Log P (2.15) and moderate solubility (0.24 mg/mL) . CAS 1761-61-1: A brominated benzoic acid derivative with superior solubility (0.687 mg/mL) due to its carboxyl group, but lower Log P (1.64) compared to triazine analogs .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.